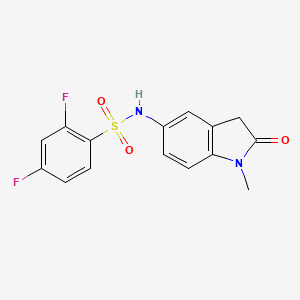

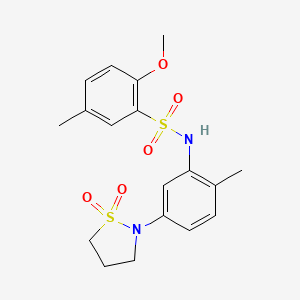

2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

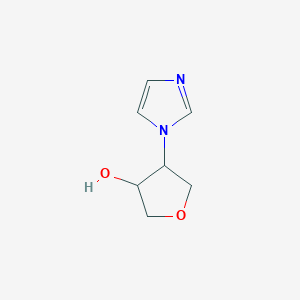

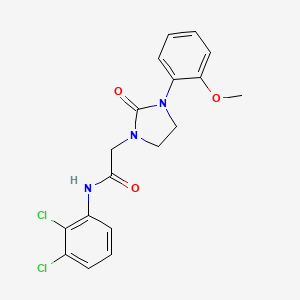

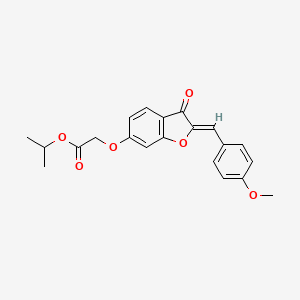

“2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been studied for its potential antitumor properties . It is part of a series of novel compounds designed and synthesized in the search for small molecules activating procaspase-3 .

Synthesis Analysis

The synthesis of this compound and similar ones involves the design and creation of (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides . The synthesis process involves multiple steps, including a nucleophilic substitution .Molecular Structure Analysis

The molecular formula of this compound is C15H12F2N2O3S . It has a mono-isotopic mass of 338.053680 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .Aplicaciones Científicas De Investigación

Photodynamic Therapy and Cancer Treatment

- The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Evaluation

- A series of benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds demonstrated effectiveness against microbial strains and exhibited selectivity toward certain cancer cell lines, suggesting their potential as antimicrobial and anticancer agents (Kumar et al., 2014).

Carbonic Anhydrase Inhibitory Activity

- Novel benzenesulfonamide derivatives were synthesized and shown to be effective inhibitors of carbonic anhydrase isoforms, which play a significant role in various physiological and pathological processes. These findings highlight the compounds' potential for therapeutic applications in diseases associated with carbonic anhydrase activity (Eldehna et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to be involved in both extrinsic and intrinsic pathways of the apoptotic machine . They play important roles in the regulation of apoptotic pathways, particularly caspase-3, known as the executioner caspase .

Result of Action

Some indole derivatives have been found to exhibit notable cytotoxicity toward human cancer cell lines . They have been shown to induce late cellular apoptosis .

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Direcciones Futuras

The compound and its related series have shown promise in the field of anticancer drug development . The most potent compound in the series was found to be three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested . These results suggest that this compound could serve as a template for further design and development of novel anticancer agents .

Propiedades

IUPAC Name |

2,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O3S/c1-19-13-4-3-11(6-9(13)7-15(19)20)18-23(21,22)14-5-2-10(16)8-12(14)17/h2-6,8,18H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKKNAGRUYEEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)

![ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2785096.png)

![2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone](/img/structure/B2785098.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2785105.png)

![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2785111.png)